

# Enzalutamide-d6: A Technical Guide to its Certificate of Analysis

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## Compound of Interest

Compound Name: Enzalutamide-d6

Cat. No.: B12412662

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) for **Enzalutamide-d6**, a deuterated analog of the potent androgen receptor inhibitor, Enzalutamide. **Enzalutamide-d6** is a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices.<sup>[1][2]</sup> This document outlines the key analytical data, experimental methodologies, and quality control workflows associated with ensuring the identity, purity, and stability of **Enzalutamide-d6** for research and development purposes.

## Quantitative Data Summary

A Certificate of Analysis for **Enzalutamide-d6** typically presents a summary of its physical and chemical properties. The following tables consolidate the essential quantitative data that researchers and drug development professionals should expect to find.

Table 1: Physical and Chemical Properties

Parameter	Specification
Chemical Name	4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-di(methyl-d3)-4-oxo-2-thioxo-1-imidazolidinyl]-2-fluoro-N-methyl-benzamide
Molecular Formula	C <sub>21</sub> H <sub>10</sub> D <sub>6</sub> F <sub>4</sub> N <sub>4</sub> O <sub>2</sub> S[3]
Molecular Weight	470.47 g/mol [3]
CAS Number	1443331-94-9[3]
Appearance	White to off-white solid[3]
Storage	4°C, sealed storage, away from moisture and light[3]
Solubility	Soluble in DMSO and DMF[2]

Table 2: Analytical Data

Test	Method	Acceptance Criteria
Identity (Structure Confirmation)	LC-MS	Consistent with the structure of Enzalutamide-d6[3]
Purity	HPLC/LC-MS	≥98%
Isotopic Enrichment	Mass Spectrometry	≥99% Deuterium incorporation[3]

## Experimental Protocols

The analytical data presented in a Certificate of Analysis are derived from rigorous experimental procedures. Below are detailed methodologies for the key experiments used to characterize **Enzalutamide-d6**.

### Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Purity

This method is employed to confirm the chemical structure and assess the purity of **Enzalutamide-d6**.

- Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is utilized.[\[1\]](#)[\[4\]](#)
- Chromatographic Conditions:
  - Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7  $\mu$ m particle size) is commonly used for separation.[\[1\]](#)
  - Mobile Phase: A gradient elution is typically employed, often consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or ammonium acetate) and an organic solvent like acetonitrile or methanol.[\[5\]](#)[\[6\]](#)
  - Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[\[5\]](#)
  - Column Temperature: Maintained at a constant temperature, for instance, 25°C.[\[7\]](#)
  - Injection Volume: A small volume, typically 2-10  $\mu$ L, of the sample solution is injected.[\[1\]](#)
- Mass Spectrometric Conditions:
  - Ionization Mode: Positive ion electrospray ionization (ESI+) is generally used.[\[1\]](#)
  - Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. The transition monitored for **Enzalutamide-d6** is typically m/z 471  $\rightarrow$  215.[\[1\]](#)
  - Source Parameters: Parameters such as capillary voltage, cone voltage, desolvation temperature, and gas flow are optimized to achieve the best signal intensity.[\[1\]](#)
- Data Analysis: The retention time of the major peak in the chromatogram should correspond to that of a reference standard of **Enzalutamide-d6**. The mass spectrum of this peak should show the correct mass-to-charge ratio for the protonated molecule  $[M+H]^+$ , confirming its identity. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

## High-Performance Liquid Chromatography (HPLC) for Purity Determination

For routine purity analysis, a standalone HPLC with UV detection can be utilized.

- Instrumentation: An HPLC system equipped with a UV detector.
- Chromatographic Conditions:
  - Column: An Inertsil ODS-C18 column (e.g., 250 mm × 4.6 mm, 5µm) is a suitable choice.  
[5]
  - Mobile Phase: An isocratic or gradient mixture of acetonitrile, methanol, and water is often used. A common mobile phase composition is a 40:30:30 (v/v/v) mixture of acetonitrile, methanol, and water.[5]
  - Flow Rate: A standard flow rate is 1.0 mL/min.[5][8]
  - Detection Wavelength: Detection is typically performed at the UV absorbance maximum of Enzalutamide, which is around 237 nm.[5][9]
- Data Analysis: The purity of **Enzalutamide-d6** is determined by calculating the area percentage of the principal peak in the chromatogram.

## Mass Spectrometry for Isotopic Enrichment

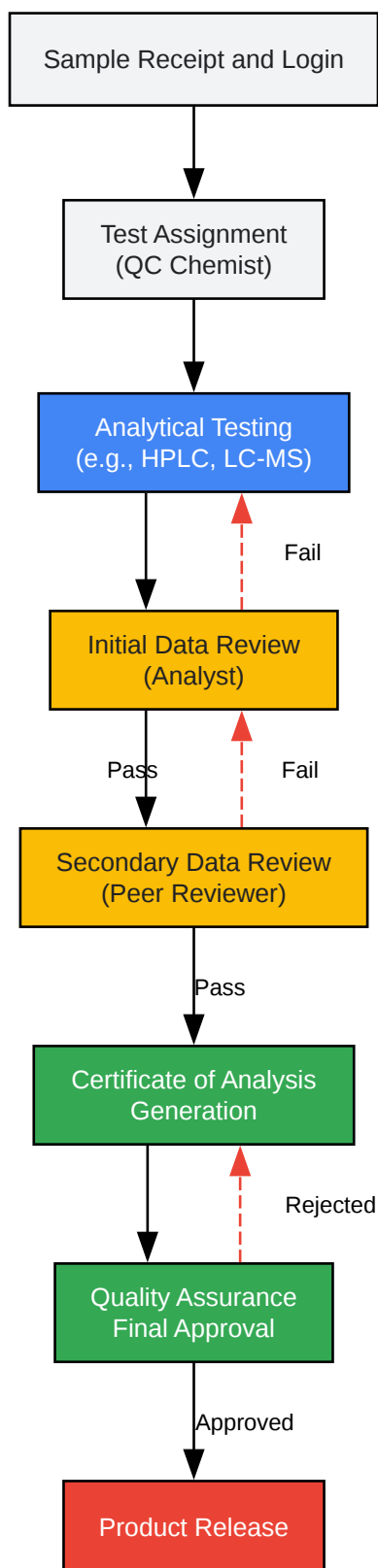
To confirm the level of deuterium incorporation, mass spectrometry is the definitive method.

- Instrumentation: A high-resolution mass spectrometer is preferred for accurate mass measurements.
- Sample Introduction: The sample can be introduced via direct infusion or through an LC system.
- Data Acquisition: The mass spectrometer is operated in full scan mode to observe the isotopic distribution of the molecular ion.

- **Data Analysis:** The relative intensities of the peaks corresponding to the unlabeled Enzalutamide and the various deuterated isotopologues are measured. The isotopic enrichment is calculated based on the percentage of the d6 species relative to all other isotopic forms. A typical CoA will show a high percentage for the d6 isotopologue.<sup>[3]</sup>

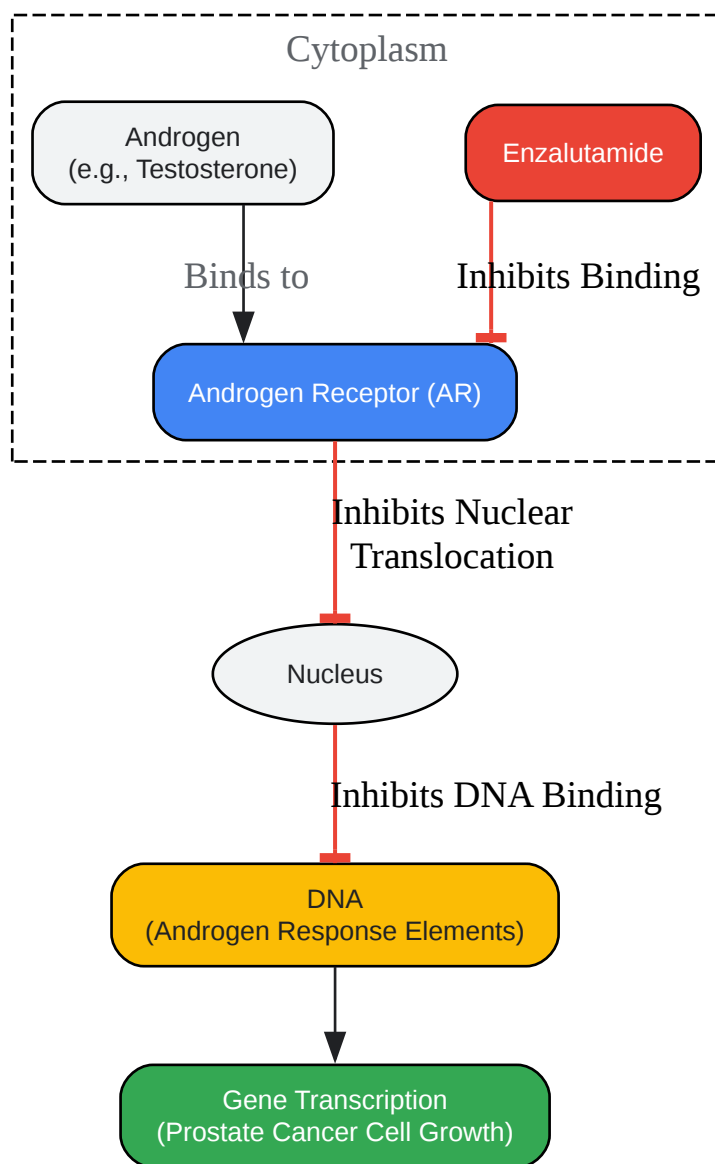
## Workflow and Signaling Pathway Diagrams

Visual representations of the Certificate of Analysis workflow and the mechanism of action of Enzalutamide provide a clearer understanding of the context and application of this critical analytical document.



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Caption: General workflow for the generation and approval of a Certificate of Analysis.



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Caption: Mechanism of action of Enzalutamide on the androgen receptor signaling pathway.

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